n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide
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Overview
Description
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a suitable catalyst to form the benzothiazole ring. The resulting intermediate is then sulfonylated using sulfonyl chloride, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Shares the benzothiazole core but lacks the sulfonyl and acetamide groups.
Benzothiazole-2-sulfonamide: Contains the sulfonamide group but differs in the substitution pattern.
2-Aminobenzothiazole: Lacks the sulfonyl and acetamide groups but is a precursor in the synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl and acetamide groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
21431-24-3 |
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Molecular Formula |
C10H10N2O3S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-17(14,15)8-3-4-10-9(5-8)11-7(2)16-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RAPPRYUIQZDLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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